(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride)
Brand Name: Vulcanchem
CAS No.: 1429311-47-6
VCID: VC0104742
InChI: InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1
SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl
Molecular Formula: C14H18ClN3O4
Molecular Weight: 327.765

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride)

CAS No.: 1429311-47-6

Cat. No.: VC0104742

Molecular Formula: C14H18ClN3O4

Molecular Weight: 327.765

* For research use only. Not for human or veterinary use.

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) - 1429311-47-6

Specification

CAS No. 1429311-47-6
Molecular Formula C14H18ClN3O4
Molecular Weight 327.765
IUPAC Name 4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride
Standard InChI InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1
Standard InChI Key ITMQDYQHNKXERQ-UTONKHPSSA-N
SMILES C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) features a complex molecular architecture with several key structural components. The compound contains an oxazolidinone ring with an R-configuration at the 5-position, where an aminomethyl group is attached. This oxazolidinone moiety is connected to a phenyl ring, which is further substituted with a morpholin-3-one group . The entire structure exists as a hydrochloride salt, which affects its solubility and stability properties .

The structural formula of the compound is C14H18ClN3O4, reflecting its complex molecular arrangement with three nitrogen atoms, four oxygen atoms, and one chlorine atom from the hydrochloride salt . The stereochemistry at the 5-position of the oxazolidinone ring is critical, with the R-configuration being specifically noted in its nomenclature and likely important for its biological activity .

Physicochemical Properties

The physicochemical properties of this compound provide important insights into its behavior in biological systems and its potential applications in pharmaceutical research. These properties are summarized in the following table:

PropertyValue
Molecular Weight327.76 g/mol
Chemical FormulaC14H18ClN3O4
CAS Number1429311-47-6
PubChem CID78358083
Purity (Commercial)97%
InChIKeyITMQDYQHNKXERQ-UTONKHPSSA-N
Parent Compound CID70702420

The compound is typically available at a purity of 97%, making it suitable for research and potential pharmaceutical applications . As a hydrochloride salt, it likely exhibits increased water solubility compared to its free base form (parent compound), which is advantageous for biological testing and formulation development .

Structural Identification

Several methods and notations can be used to identify and characterize (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride). The compound can be represented using various chemical notation systems:

SMILES notation: C1COCC(=O)N1C2=CC=C(C=C2)N3CC@HCN.Cl

InChI: InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1

The parent compound (without the hydrochloride) has a PubChem CID of 70702420, while the hydrochloride salt has a CID of 78358083 . The compound was first added to PubChem on October 10, 2014, and was most recently modified on February 22, 2025 , indicating ongoing interest and research into this compound.

Package SizeAvailability
25 mgCommon research quantity
100 mgStandard research quantity
1 gLarger research quantity
5 gBulk research quantity
25 kgIndustrial quantity

These diverse packaging options reflect the compound's use across different scales of research and development, from small-scale laboratory investigations to potentially larger industrial applications . The availability of high-purity material (>97%) indicates the importance of quality control in the production of this compound for research purposes .

Biological Activity

Mechanism of Action

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) belongs to the oxazolidinone class of compounds, which are known for their antimicrobial properties. The oxazolidinone structural component is particularly significant as it contributes to the compound's biological activity.

Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism prevents the formation of the initiation complex necessary for translation, effectively halting bacterial growth. The specific stereochemistry at the 5-position (R-configuration) and the presence of the aminomethyl group are likely critical for proper binding to the ribosomal target and subsequent antimicrobial activity.

Antimicrobial Properties

Research suggests that compounds with similar structural features to (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) demonstrate significant antibacterial activity against various bacterial pathogens. The oxazolidinone class is particularly effective against Gram-positive bacteria, which aligns with the expected activity profile of this compound.

Based on studies of similar oxazolidinone derivatives, the compound may exhibit activity against bacterial strains including:

Bacterial StrainExpected Activity
Staphylococcus aureusSignificant inhibition
Streptococcus pneumoniaePotent activity
Escherichia coliModerate activity

The compound's structural features suggest it may be particularly effective against Gram-positive pathogens, including potentially drug-resistant strains. This antimicrobial profile makes the compound interesting for research into new antibacterial agents.

Research Applications

Current Research Status

The research on (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) appears to be ongoing, as evidenced by its recent modification date in PubChem (February 22, 2025) . The compound has been studied primarily for its antimicrobial properties, consistent with other oxazolidinone derivatives.

Its presence in multiple chemical catalogs and databases indicates active interest in the compound for research purposes . The availability of high-purity material from multiple suppliers further suggests ongoing research activity involving this compound.

Comparative Analysis

Structural Analogs

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) shares structural similarities with several related compounds. The search results mention several structural analogs that may have related activities:

CompoundCAS NumberRelationship
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl898543-06-1S-enantiomer
3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE93246-53-8Related structure
4-(4-AMINOPHENYL)MORPHOLIN-3-ONE438056-69-0Structural component

The S-enantiomer is particularly interesting from a structure-activity relationship perspective, as the stereochemistry at the 5-position often significantly impacts biological activity in oxazolidinone compounds . Comparative studies between the R- and S-enantiomers could provide valuable insights into the stereochemical requirements for activity.

Structure-Activity Considerations

The specific structural features of (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) likely contribute to its biological activity in distinct ways:

  • The oxazolidinone ring serves as the core pharmacophore responsible for ribosomal binding and protein synthesis inhibition

  • The R-configuration at the 5-position provides the proper spatial orientation for target binding

  • The aminomethyl group contributes to binding affinity and specificity

  • The phenyl linker provides proper spacing between functional groups

  • The morpholin-3-one moiety likely influences pharmacokinetic properties and may contribute to additional binding interactions

These structure-activity considerations are important for understanding the compound's biological properties and for guiding the development of improved derivatives with enhanced activity or reduced side effects.

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